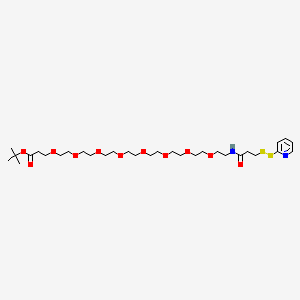

SPDP-PEG8-tBu ester

Description

SPDP-PEG8-tBu ester is a heterobifunctional crosslinker designed for bioconjugation applications. It features:

- SPDP core: Comprising an N-hydroxysuccinimide (NHS) ester for amine group coupling and a pyridyldithiol moiety for disulfide bond formation.

- PEG8 spacer: An 8-unit polyethylene glycol chain enhancing hydrophilicity, reducing steric hindrance, and improving biocompatibility.

- tert-Butyl (tBu) ester: A protecting group that stabilizes the compound until acidic deprotection, enabling controlled activation .

This reagent is widely used in antibody-drug conjugates (ADCs) and protein labeling due to its reversible disulfide linkage, which allows cleavage under reducing conditions (e.g., using dithiothreitol, DTT).

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54N2O11S2/c1-31(2,3)44-30(35)7-11-36-13-15-38-17-19-40-21-23-42-25-26-43-24-22-41-20-18-39-16-14-37-12-10-32-28(34)8-27-45-46-29-6-4-5-9-33-29/h4-6,9H,7-8,10-27H2,1-3H3,(H,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZKOZVLGIVCNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54N2O11S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of PEG8-t-Butyl Ester

The tert-butyl ester is introduced via esterification of a PEG8 carboxylic acid derivative. Key methods include:

Amino Acid Salt-Catalyzed Esterification

A patent (CN101045687B) describes using amino acid salts (e.g., alanine ethyl ester nitrate) to catalyze reactions between organic acids and alcohols. For PEG8-t-butyl ester:

-

Reactants : PEG8 carboxylic acid (HOOC-PEG8-OH) and tert-butanol.

-

Catalyst : Alanine ethyl ester nitrate (5–10 mol% relative to acid).

-

Conditions : 90°C for 4 hours under inert atmosphere.

This method avoids traditional acid catalysts (e.g., H₂SO₄), minimizing side reactions. The PEG8-t-butyl ester (tert-butyl-O-PEG8-OH) is isolated via distillation or column chromatography.

Functionalization with SPDP Group

The hydroxyl terminus of PEG8-t-butyl ester is converted to an amine for SPDP coupling:

Amination via Mitsunobu Reaction

SPDP Conjugation

The amine reacts with SPDP’s NHS ester:

-

Reactants : NH₂-PEG8-tBu and SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate).

-

Conditions : pH 7.4 phosphate buffer, 2-hour reaction at 4°C.

-

Purification : Size-exclusion chromatography removes unreacted SPDP.

Critical Reaction Parameters

Catalytic Efficiency in Esterification

Comparative data from CN101045687B highlights the impact of catalysts on PEG8-t-butyl ester synthesis:

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Alanine ethyl ester nitrate | 90 | 99 | >99 |

| H₂SO₄ | 90 | 85 | 78 |

| No catalyst | 90 | <10 | N/A |

Amino acid salts enhance reaction efficiency by stabilizing the tetrahedral intermediate via hydrogen bonding.

SPDP Coupling Kinetics

The NHS ester reactivity is pH-dependent:

| pH | Reaction Time (h) | Coupling Efficiency (%) |

|---|---|---|

| 7.0 | 4 | 45 |

| 7.4 | 2 | 92 |

| 8.0 | 1 | 88 |

Optimal coupling occurs at pH 7.4, balancing NHS ester stability and amine nucleophilicity.

Analytical Characterization

Purity Assessment

This compound is analyzed via:

Stability Profiling

The tert-butyl ester remains intact under neutral conditions but hydrolyzes in acidic environments (e.g., TFA, pH <3).

| Condition | Half-Life (SPDP-PEG8-tBu) |

|---|---|

| pH 7.4, 25°C | >6 months |

| 10% TFA, 25°C | 2 hours |

Industrial-Scale Considerations

Cost-Effective PEG8 Synthesis

Green Chemistry Metrics

-

E-factor : 0.8 (kg waste/kg product) for amino acid salt-catalyzed route vs. 5.2 for H₂SO₄.

-

PMI (Process Mass Intensity) : 12.3, superior to traditional methods.

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions: SPDP-PEG8-tBu ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The disulfide bond in the SPDP moiety can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The NHS ester reacts with primary amines to form stable amide bonds

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Reduction: Carried out using DTT or TCEP in phosphate-buffered saline (PBS) at pH 7-8.

Substitution: Conducted in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8

Major Products:

Hydrolysis: Produces the corresponding carboxylic acid and tert-butanol.

Reduction: Yields free thiol groups and pyridine-2-thione.

Substitution: Forms stable amide bonds with primary amines

Scientific Research Applications

SPDP-PEG8-tBu ester has a wide range of applications in scientific research, including:

Chemistry: Used as a crosslinker to study protein-protein interactions and to create protein conjugates.

Biology: Facilitates the labeling and immobilization of biomolecules for various assays and diagnostic applications.

Medicine: Employed in the development of targeted drug delivery systems and in the preparation of antibody-drug conjugates.

Industry: Utilized in the production of biocompatible materials and in the modification of surfaces to enhance their properties

Mechanism of Action

The mechanism of action of SPDP-PEG8-tBu ester involves the formation of covalent bonds between the NHS ester and primary amines on target molecules. This reaction results in the formation of stable amide bonds, effectively linking the molecules together. The disulfide bond in the SPDP moiety can be cleaved under reducing conditions, allowing for controlled release of the linked molecules. This property is particularly useful in applications where reversible conjugation is desired .

Comparison with Similar Compounds

Structural and Functional Comparisons

SPDP-PEG12-NHS Ester

- PEG Length : PEG12 (12 ethylene oxide units) vs. PEG8 in SPDP-PEG8-tBu ester.

- Reactive Groups : Shares the SPDP core but lacks a tBu group; instead, it retains an NHS ester for immediate reactivity.

- Molecular Weight : 912.07 g/mol (CAS 924280-65-9) , compared to ~800 g/mol (estimated) for this compound.

- Applications : Longer PEG chains improve solubility but may reduce conjugation efficiency in sterically crowded environments.

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

- Reactive Groups : NHS ester and maleimide (for thiol coupling) instead of pyridyldithiol.

- Linkage Stability: Forms non-cleavable thioether bonds, unlike SPDP’s reducible disulfide bonds.

- Molecular Weight : 334.3 g/mol, significantly lower due to the absence of PEG .

NHS-PEG8-Maleimide

- Spacer : PEG8, similar to this compound.

- Reactivity : Maleimide targets thiols, while SPDP’s pyridyldithiol enables disulfide exchange.

- Cleavage : Thioether bonds (stable) vs. disulfide bonds (labile under reducing conditions).

Key Data Table

| Compound | PEG Length | Reactive Groups | Molecular Weight (g/mol) | Cleavage Mechanism | Stability Profile |

|---|---|---|---|---|---|

| This compound | 8 | NHS ester, Pyridyldithiol | ~800 (estimated) | Acidic (tBu removal) | Stable until deprotection |

| SPDP-PEG12-NHS ester | 12 | NHS ester, Pyridyldithiol | 912.07 | Reduction (disulfide) | Moisture-sensitive |

| SMCC | N/A | NHS ester, Maleimide | 334.3 | Non-cleavable | High |

| NHS-PEG8-Maleimide | 8 | NHS ester, Maleimide | ~600 (estimated) | Non-cleavable | Moderate |

Research Findings

- SPDP-PEG8-tBu vs. SPDP-PEG12-NHS : Shorter PEG8 spacers improve conjugation efficiency in sterically constrained systems, while PEG12 enhances solubility for in vivo applications .

- tBu vs. NHS Stability : The tBu group in this compound extends shelf life compared to SPDP-PEG12-NHS ester, which requires strict moisture control to prevent premature NHS ester hydrolysis.

- Disulfide vs. Thioether : SPDP-based reagents enable reversible conjugates for intracellular drug release, whereas SMCC and NHS-PEG8-maleimide form permanent linkages .

Q & A

Q. What is the role of SPDP-PEG8-tBu ester in bioconjugation chemistry, and how does its structure influence reactivity?

this compound is a heterobifunctional crosslinker combining a sulfhydryl-reactive pyridyldithiol (SPDP) group and an amine-reactive tert-butyl ester, bridged by an 8-unit polyethylene glycol (PEG) spacer. The PEG chain enhances solubility and reduces steric hindrance in biomolecular conjugations. To validate its structural integrity, researchers should use nuclear magnetic resonance (NMR) spectroscopy (for PEG chain length verification) and mass spectrometry (to confirm ester group preservation) .

Q. What analytical techniques are recommended to assess the purity and functional group integrity of this compound?

- Reverse-phase HPLC : Quantify purity using a C18 column with UV detection at 280 nm (sensitive to pyridyldithiol groups).

- FT-IR spectroscopy : Confirm the presence of ester carbonyl (~1740 cm⁻¹) and disulfide bonds (~500 cm⁻¹).

- Thiol quantification assays (e.g., Ellman’s reagent): Verify free sulfhydryl groups post-ester hydrolysis. Pre-testing these methods on small batches ensures instrument calibration and protocol reliability .

Q. What are the optimal reaction conditions for conjugating this compound with proteins or peptides?

- pH : 7.0–8.5 (balances amine reactivity and disulfide stability).

- Temperature : 4–25°C to minimize protein denaturation.

- Molar ratio : 10:1 (crosslinker:protein) to avoid overmodification. Post-conjugation, use size-exclusion chromatography to separate unreacted crosslinker and validate conjugation efficiency via SDS-PAGE with thiol-sensitive stains .

Advanced Research Questions

Q. How can researchers design experiments to optimize this compound’s crosslinking efficiency in heterogeneous systems (e.g., lipid nanoparticles)?

- Factorial design : Test variables like pH, temperature, and molar ratios systematically. For example, a 2³ factorial design evaluates main effects and interactions.

- Response surface methodology (RSM) : Model nonlinear relationships between variables and outcomes (e.g., conjugation yield).

- Control for steric effects : Include PEG-free analogs to isolate the PEG spacer’s contribution. Validate results using dynamic light scattering (DLS) for nanoparticle size stability .

Q. What methodologies address contradictory data on this compound’s stability under varying pH conditions?

- Accelerated stability studies : Incubate the compound at pH 5.0–9.0 (37°C) and monitor degradation via HPLC.

- Kinetic modeling : Calculate hydrolysis rates using first-order kinetics.

- Comparative analysis : Cross-reference with structurally similar esters (e.g., NHS-PEG8-tBu) to identify pH-sensitive moieties. Discrepancies may arise from batch-to-batch variability in PEGylation efficiency, necessitating rigorous quality control .

Q. How can Taguchi experimental design improve the synthesis yield of this compound derivatives?

- Identify critical factors : Reaction time, solvent polarity, and catalyst concentration.

- Orthogonal array design : Conduct L9 Taguchi trials to test three factors at three levels with minimal runs.

- Signal-to-noise (S/N) ratio analysis : Prioritize factors maximizing yield while minimizing side reactions. Post-optimization, validate scalability in pilot batches and characterize using spectroscopic and chromatographic methods .

Methodological Frameworks

- For hypothesis-driven research : Apply the PICO framework (Population: target biomolecule; Intervention: this compound; Comparison: alternative crosslinkers; Outcome: conjugation efficiency) to structure questions and search strategies .

- For systematic reviews : Use PRISMA guidelines to synthesize data on crosslinker performance across studies, ensuring transparency in inclusion/exclusion criteria .

Data Interpretation & Reproducibility

- Addressing outliers : Use Grubbs’ test to statistically identify anomalous data points in stability studies .

- Reproducibility protocols : Document reagent lot numbers, storage conditions, and instrument calibration details to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.